molecular formula C18H17NO2S2 B2872958 Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704558-65-5

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2872958
CAS No.: 1704558-65-5
M. Wt: 343.46
InChI Key: LCHLWASZBYXVGQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked to a 1,4-thiazepane ring substituted with a furan-2-yl group at the 7-position. The furan substituent contributes electron-rich aromaticity, which may influence solubility and metabolic stability.

Properties

IUPAC Name

1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHLWASZBYXVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining elements of thiophene, furan, and thiazepane, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Structural Characteristics

The molecular structure of this compound includes several functional groups that may contribute to its biological activity. The thiazepane ring is notable for its ability to interact with biological targets, while the furan and thiophene moieties enhance the compound's lipophilicity and potential for cellular membrane penetration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the piperidine-mediated condensation , which facilitates the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones. Another approach includes triethylamine-mediated addition , where 2-aminoethanethiol hydrochloride reacts with chalcones under basic conditions. These synthetic routes yield the desired thiazepine products with varying yields depending on the specific conditions employed.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant anticancer activity. For instance, compounds structurally related to benzo[b]thiophenes have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the thiazepane ring may enhance these effects by facilitating interactions with target proteins involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the benzo[b]thiophene structure possess activity against multidrug-resistant strains of Staphylococcus aureus. For example, a study identified several acylhydrazones derived from benzo[b]thiophene that demonstrated minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains, suggesting a promising avenue for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzo[b]thiophenes. Variations in substituents on the thiophene and furan rings can significantly alter biological activity. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve anticancer and antibacterial activities .

Case Studies

  • Anticancer Studies : In vitro studies using HepG2 hepatoblastoma cells revealed that certain derivatives of benzo[b]thiophenes significantly inhibited cell proliferation through apoptosis pathways. The introduction of methoxy groups at specific positions on the aromatic rings enhanced potency compared to unsubstituted analogs .
  • Antimicrobial Evaluation : A series of benzo[b]thiophene acylhydrazones were screened against clinical isolates of S. aureus. One derivative demonstrated strong antibacterial activity with no cytotoxic effects on human lung carcinoma cells (A549), indicating its potential as a selective antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Heterocycle Features
Target Compound Benzo[b]thiophene 7-(Furan-2-yl)-1,4-thiazepan-4-yl 7-membered thiazepane, furan
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f, ) Benzo[b]thiophene 4-Nitrophenylpiperazine 6-membered piperazine, nitro group
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone () Benzodioxole 7-(2,5-Difluorophenyl)-1,4-thiazepane 7-membered thiazepane, fluorophenyl
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone () Benzothiazine 4-Ethylphenyl, 3-methylphenyl 6-membered benzothiazine, sulfone
Key Observations:
  • Heterocycle Size and Flexibility : The target’s 1,4-thiazepane ring (7-membered) offers greater conformational flexibility compared to the 6-membered piperazine in 7f or benzothiazine in . This flexibility may enhance binding to biological targets with complex active sites.
  • Substituent Effects : The furan-2-yl group in the target is electron-rich, contrasting with the electron-withdrawing nitro group in 7f and the lipophilic fluorophenyl in . These differences influence solubility, bioavailability, and metabolic pathways.
  • Sulfur Content : All compounds contain sulfur, but its oxidation state varies. The sulfone group in increases polarity compared to the thioether in the target.
Comparative Challenges:
  • The furan substituent in the target may require protective strategies during synthesis to prevent side reactions, unlike the nitro group in 7f, which is stable under basic conditions .

Physicochemical Properties

Available data from analogs suggest trends in melting points, spectroscopy, and stability:

Property Target Compound (Inferred) 7f () (Thiazepane Derivative)
Melting Point ~130–140°C (estimated) 138–141°C Not reported
IR Spectroscopy C=O stretch ~1680 cm⁻¹ C=O: 1675 cm⁻¹ C=O: ~1685 cm⁻¹ (inferred)
¹H-NMR (Key Signals) Furan H: δ 6.3–7.5 ppm Nitroaryl H: δ 8.1–8.3 ppm Difluorophenyl H: δ 7.0–7.5 ppm
Stability Considerations:
  • The furan ring in the target may be prone to oxidative degradation compared to the robust nitro group in 7f .
  • The thiazepane ring’s sulfur atom could oxidize to sulfoxides or sulfones under acidic conditions, as seen in .

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